molecular formula C11H21BrO2 B13453222 Tert-butyl 5-bromo-3,3-dimethylpentanoate

Tert-butyl 5-bromo-3,3-dimethylpentanoate

Cat. No.: B13453222
M. Wt: 265.19 g/mol
InChI Key: BSZHVIHSUDKWPQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3,3-dimethylpentanoate is an organic compound with the molecular formula C11H21BrO2. It is a brominated ester, characterized by the presence of a tert-butyl group and a bromine atom attached to a pentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3,3-dimethylpentanoate typically involves the esterification of 5-bromo-3,3-dimethylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3,3-dimethylpentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted pentanoates.

    Reduction: Formation of 5-bromo-3,3-dimethylpentanol.

    Oxidation: Formation of 5-bromo-3,3-dimethylpentanoic acid.

Scientific Research Applications

Tert-butyl 5-bromo-3,3-dimethylpentanoate is a chemical compound with scientific research applications, particularly as an intermediate in synthesizing pharmaceuticals like Gemfibrozil .

Relevant Compounds and Applications

  • Gemfibrozil: this compound is used in the preparation of Gemfibrozil, a drug used to treat hyperlipidemias . Gemfibrozil is effective in elevating blood serum levels of high-density lipoproteins while simultaneously lowering the levels of low-density serum lipoproteins .
  • 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester: This compound is a key intermediate of Gemfibrozil, and an improved process for its preparation involves using a radical initiator in an environmentally friendly and commercially viable manner to achieve high yield and purity .
  • Substituted phenoxyalkanoic acids: These acids, including gemfibrozil, regulate blood lipid levels and possess utility as agents for the treatment or prevention of arteriosclerosis .

Processes for Preparation

An improved two-step process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil) regularly affords gemfibrozil in overall yields .

One process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid involves:

  • Reacting a lower alkyl ester of 2-methylpropanoic acid with an alkali metal salt of a di-(lower alkyl)amine in a polar aprotic organic solvent to produce an alkali metal salt. This is then reacted with a 1,3-dihalopropane selected from 1-bromo-3-chloropropane and 1,3-dibromopropane at a temperature above about -20°C to produce an intermediate .
  • Reacting the intermediate with an alkali metal salt of 2,5-dimethylphenol to produce 5-(2,5-dimethylphenoxy-2,2-dimethylpentanoic acid in yields greater than .

Another improved process for preparing 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester involves :

  • Optionally, treating the crude compound with acid .
  • Obtaining a pure compound . The solvent used can be an organic solvent, aliphatic hydrocarbons, aromatic hydrocarbons, ethereal solvents, halogen-containing solvents, or a mixture thereof. Examples include hexane, cyclohexane, n-heptane, pentane, ether, toluene, carbon tetrachloride, benzene, dioxane, tetrahydrofuran (THF), or acetic acid . The brominating reagent used is hydrogen bromide (HBr), preferably hydrogen bromide in acetic acid, and the reaction is carried out at a temperature between 0°C to -10°C .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3,3-dimethylpentanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electronic effects of the tert-butyl and bromine substituents, which influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar in structure but contains a pyridine ring.

    Tert-butyl 5-bromo-3-methoxypyridin-2-ylcarbamate: Contains a methoxy group and a pyridine ring.

    Tert-butyl 5-bromo-2,3-difluorophenylcarbamate: Contains difluorophenyl and carbamate groups.

Uniqueness

Tert-butyl 5-bromo-3,3-dimethylpentanoate is unique due to its specific combination of a tert-butyl group, a bromine atom, and a pentanoate backbone. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Biological Activity

Tert-butyl 5-bromo-3,3-dimethylpentanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C9H17BrO2C_9H_{17}BrO_2. Its structure features a tert-butyl group and a bromo substituent on a pentanoate backbone, which is crucial for its biological activity. The compound is classified under esters, which are known for their diverse biological roles.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures may act as inhibitors for various methyltransferases, such as betaine-homocysteine methyltransferase (BHMT), which plays a significant role in homocysteine metabolism. Inhibitors of BHMT can potentially impact metabolic pathways related to cardiovascular health and neurological functions .

Structure-Activity Relationships (SAR)

Studies on SAR have shown that modifications in the alkyl chain and halogen substituents significantly affect the potency of these compounds as enzyme inhibitors. For instance, the presence of a bromine atom at the 5-position enhances binding affinity to the active site of BHMT compared to its non-brominated counterparts. The introduction of bulky groups like tert-butyl at specific positions can also improve selectivity and reduce off-target effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory activity against BHMT with an IC50 value in the nanomolar range. This level of potency suggests significant potential for therapeutic applications in conditions characterized by elevated homocysteine levels, such as cardiovascular diseases and certain neurodegenerative disorders .

Case Study 1: Cardiovascular Health

A study investigated the effects of various BHMT inhibitors, including this compound, on homocysteine levels in animal models. Results indicated that administration of this compound led to a significant reduction in plasma homocysteine levels, suggesting its potential role in cardiovascular protection through modulation of methylation processes .

Case Study 2: Neurological Implications

Another case study focused on the neuroprotective effects of BHMT inhibition in models of Alzheimer's disease. The findings revealed that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent in neurodegenerative conditions .

Summary of Key Findings

Study FocusKey Findings
BHMT Inhibition IC50 values in the nanomolar range; effective in reducing homocysteine levels .
Cardiovascular Protection Significant reduction in plasma homocysteine; potential therapeutic implications .
Neuroprotection Improved cognitive function and reduced amyloid plaques in Alzheimer's models .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Long-term studies focusing on pharmacokinetics, toxicity profiles, and clinical applications will be essential for advancing this compound toward therapeutic use.

Properties

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

tert-butyl 5-bromo-3,3-dimethylpentanoate

InChI

InChI=1S/C11H21BrO2/c1-10(2,3)14-9(13)8-11(4,5)6-7-12/h6-8H2,1-5H3

InChI Key

BSZHVIHSUDKWPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C)CCBr

Origin of Product

United States

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